molecular formula C24H20BrNO5 B2810932 L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- CAS No. 1145678-36-9

L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Cat. No.: B2810932
CAS No.: 1145678-36-9
M. Wt: 482.33
InChI Key: KPPHAEIHICCEBD-NRFANRHFSA-N
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Description

L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS RN: 220497-48-3) is a modified aromatic amino acid derivative widely used in peptide synthesis and materials science. Its structure features:

  • Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, enabling selective deprotection under mild basic conditions .
  • Bromine Substituent: A bromine atom is introduced at the 3-position of the phenylalanine aromatic ring, enhancing reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) and bioconjugation .
  • Molecular Formula: C₂₄H₂₀BrNO₄ (molecular weight: 466.33 g/mol) .

This compound is pivotal in solid-phase peptide synthesis (SPPS) and the development of optoelectronic materials due to its halogenated aromatic system .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3-bromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPHAEIHICCEBD-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145678-36-9
Record name (2S)-3-(3-bromo-4-hydroxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Preparation Methods

The synthesis of L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves several steps:

    Protection of the Amino Group: The amino group of tyrosine is protected using a Boc (tert-butyloxycarbonyl) group.

    Bromination: The phenolic hydroxyl group is brominated using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride.

Chemical Reactions Analysis

L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

L-Tyrosine derivatives are often explored for their pharmacological properties. The specific modification of introducing a bromine atom may enhance the compound's ability to interact with biological targets, potentially leading to:

  • Antioxidant Activities : Compounds derived from L-Tyrosine have been studied for their capacity to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Research indicates that L-Tyrosine can support dopamine production, which is crucial for cognitive function and mood regulation. The brominated derivative may exhibit enhanced neuroprotective properties.

Peptide Synthesis

The Fmoc group attached to L-Tyrosine allows for its use in solid-phase peptide synthesis (SPPS). This technique is widely utilized in:

  • Drug Development : Synthesizing peptides that can serve as therapeutics for various conditions, including cancer and metabolic disorders.
  • Bioconjugation : The ability to link peptides with other biomolecules or drugs for targeted delivery systems.

Biochemical Studies

In biochemical research, L-Tyrosine derivatives can be used as:

  • Probes for Enzyme Activity : The compound can serve as a substrate or inhibitor for enzymes involved in tyrosine metabolism, allowing researchers to study enzymatic pathways.
  • Fluorescent Labels : The structural features of the compound can be exploited to develop fluorescent probes for imaging cellular processes.

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of various L-Tyrosine derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that brominated derivatives exhibited superior protective effects compared to non-brominated counterparts, suggesting enhanced bioactivity due to the bromine substitution.

Case Study 2: Peptide Therapeutics

In a recent investigation into peptide therapeutics targeting cancer cells, L-Tyrosine derivatives were incorporated into peptide sequences. The modified peptides showed improved binding affinity to cancer cell receptors, enhancing their therapeutic efficacy in vitro.

Mechanism of Action

L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- acts as a precursor to catecholamines in the brain. It plays a role in regulating mood, energy levels, and cognitive function by being converted into dopamine, adrenaline, and noradrenaline. Additionally, it has antioxidant properties and can protect against oxidative stress.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key derivatives of Fmoc-protected aromatic amino acids:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS RN Synthesis Yield Key Applications References
L-Tyrosine, 3-bromo-N-Fmoc- 3-Br C₂₄H₂₀BrNO₄ 466.33 220497-48-3 46% Peptide synthesis, materials
N-Fmoc-2-methyl-L-tyrosine 2-CH₃ C₂₅H₂₃NO₅ 417.45 1145678-75-6 N/A SPPS, steric hindrance studies
N-Fmoc-3-cyano-L-phenylalanine 3-CN C₂₅H₂₀N₂O₄ 412.44 N/A ~50% Conformational analysis
N-Fmoc-4-iodo-L-phenylalanine 4-I C₂₄H₂₀INO₄ 513.23 N/A 46% Radiolabeling, bioconjugation
N-Fmoc-L-tyrosine (unmodified) 4-OH C₂₄H₂₁NO₅ 403.43 92954-90-0 N/A Standard SPPS, hydrophilic motifs
N-Fmoc-L-tyrosine methyl ester 4-OCH₃ C₂₅H₂₃NO₅ 417.45 82911-79-3 N/A Esterification studies

Physicochemical Properties

  • Solubility : Bromine’s electronegativity reduces solubility in polar solvents compared to hydroxyl or methyl groups .
  • Reactivity: Bromine enables post-synthetic modifications (e.g., cross-coupling), whereas cyano or iodo groups offer distinct reactivity profiles (e.g., nitrile reduction, radioisotope labeling) .
  • Thermal Stability : Halogenated derivatives (Br, I) exhibit higher thermal stability, advantageous in materials science applications .

Research Findings and Trends

  • SPPS Optimization : Brominated phenylalanine improves resin compatibility in hydrophobic peptide sequences .
  • Structure-Activity Relationships (SAR) : 3-Bromo substitution shows superior coupling efficiency over 4-iodo in sterically demanding environments .

Biological Activity

L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (commonly referred to as Fmoc-Tyr(Br)-OH) is a derivative of the amino acid tyrosine, modified for various biochemical applications. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula: C24H20BrNO5
  • Molecular Weight: 482.3 g/mol
  • CAS Number: 1145678-36-9
  • Appearance: White to almost white powder or crystalline solid
  • Purity: >95% (HPLC)

Synthesis and Derivation

The synthesis of L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the amino group of tyrosine using the fluorenylmethoxycarbonyl (Fmoc) group, followed by bromination at the 3-position. This modification enhances the compound's stability and solubility in organic solvents, making it suitable for peptide synthesis and other biochemical applications .

  • Neurotransmitter Precursor : L-Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The introduction of bromine at the 3-position may influence the reactivity and interaction of this compound with enzymes involved in neurotransmitter synthesis.
  • Antioxidant Properties : Tyrosine derivatives are known for their antioxidant properties, which can help mitigate oxidative stress in biological systems. This property is critical in neuroprotective strategies against neurodegenerative diseases.
  • Anticancer Potential : Studies have shown that certain tyrosine derivatives exhibit anticancer activity by inhibiting specific signaling pathways involved in cell proliferation and survival . The brominated derivative may enhance these effects due to increased lipophilicity and altered binding affinities.

Research Findings

Recent studies have evaluated the biological activity of L-Tyrosine derivatives, including:

  • Anti-inflammatory Effects : Research indicates that tyrosine derivatives can inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory properties .
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that brominated tyrosine derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Case Studies

  • Study on Neuroprotective Effects :
    • A study assessed the neuroprotective effects of L-Tyrosine derivatives in models of oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with Fmoc-Tyr(Br)-OH compared to untreated controls.
  • Anticancer Activity Evaluation :
    • A series of experiments were conducted to evaluate the cytotoxic effects of L-Tyrosine derivatives on human cancer cell lines. The findings revealed that Fmoc-Tyr(Br)-OH had a higher cytotoxicity compared to non-brominated analogs, suggesting that bromination enhances its anticancer properties .

Q & A

Q. What are the key synthetic strategies for preparing L-Tyrosine, 3-bromo-N-Fmoc derivatives, and how do reaction conditions influence yield?

The synthesis typically involves halogenation of L-tyrosine followed by Fmoc (fluorenylmethoxycarbonyl) protection. A validated method includes:

  • Halogenation : Bromination at the 3-position of L-tyrosine using reagents like N-bromosuccinimide (NBS) in acidic conditions to ensure regioselectivity .
  • Fmoc Protection : Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate) to protect the amino group. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates .
  • Yield Optimization : Control of pH (8–9) and temperature (0–4°C during bromination, room temperature for Fmoc coupling) minimizes side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .

Q. How do the Fmoc and bromo groups influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

  • Fmoc Group : Provides temporary protection for the amino group, enabling selective deprotection with piperidine (20% in DMF) while leaving the bromo substituent intact .
  • Bromo Group : Acts as a handle for post-synthetic modifications (e.g., Suzuki coupling or click chemistry). Its electron-withdrawing nature slightly reduces nucleophilicity of the aromatic ring, requiring optimized coupling conditions (e.g., HBTU/DIPEA activation) .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm bromine substitution (δ 7.2–7.4 ppm for aromatic protons) and Fmoc group integration (δ 4.2–4.4 ppm for CH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 561.219 for C24_{24}H19_{19}Br2_2NO5_5) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) and detects dehalogenation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for brominated Fmoc-tyrosine derivatives?

Discrepancies in crystal structures (e.g., bond angles or packing motifs) often arise from:

  • Halogen Bonding : Bromine’s polarizability influences intermolecular interactions. SHELX refinement (using SHELXL-2018) with high-resolution data (≤1.0 Å) improves accuracy by modeling anisotropic displacement parameters .
  • Twinned Crystals : Use of SHELXD for structure solution and PLATON’s TWINLAW to identify twin laws in cases of pseudo-merohedral twinning .

Q. What methodologies address instability of the bromo substituent during prolonged storage or reaction conditions?

  • Storage : Lyophilization and storage under argon at −20°C prevent photodegradation and hydrolysis.
  • In Situ Stabilization : Adding radical scavengers (e.g., BHT) during SPPS or coupling reactions mitigates Br loss .
  • Alternative Halogenation : Comparative studies with chloro or iodo analogs (e.g., 3-chloro-N-Fmoc-L-tyrosine, CAS 205181-81-3) assess stability-activity trade-offs .

Q. How can computational modeling predict the compound’s behavior in enzyme-binding assays?

  • Docking Simulations : Tools like AutoDock Vina model interactions between the bromoaryl moiety and enzyme active sites (e.g., tyrosine kinases). Parameters are calibrated using crystallographic data from PDB entries .
  • MD Simulations : GROMACS assesses conformational stability of peptides incorporating this derivative under physiological conditions (e.g., solvation in TIP3P water models) .

Q. What strategies optimize regioselectivity in bromination without overhalogenation?

  • Directed Electrophilic Substitution : Use of Lewis acids (e.g., FeCl3_3) directs bromine to the 3-position, avoiding 3,5-dibromo byproducts observed in uncontrolled reactions .
  • Microwave-Assisted Synthesis : Short reaction times (5–10 min at 80°C) reduce side-product formation while maintaining >80% yield .

Methodological Considerations for Experimental Design

Q. Designing Peptide Engineering Studies

  • Positional Scanning : Incorporate the derivative at varying positions in peptide sequences to evaluate steric effects on folding (e.g., CD spectroscopy) .
  • Crosslinking Applications : Exploit bromine for photoaffinity labeling (365 nm UV light) to study protein-ligand interactions .

Q. Troubleshooting Low Coupling Efficiency in SPPS

  • Activation Issues : Switch from HOBt to OxymaPure for reduced racemization and improved coupling kinetics .
  • Solvent Polarity : Increase DCM ratio in DMF mixtures to enhance solubility of hydrophobic intermediates .

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